molecular formula C27H22N2O4 B575175 N,N'-bis(2-hydroxy-5-phenylphenyl)propanediamide CAS No. 169797-51-7

N,N'-bis(2-hydroxy-5-phenylphenyl)propanediamide

Cat. No.: B575175
CAS No.: 169797-51-7
M. Wt: 438.483
InChI Key: ZOUCITBUVJNLQM-UHFFFAOYSA-N
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Description

N,N’-Bis(2-hydroxy-5-phenylphenyl)malonamide is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes two hydroxyphenyl groups attached to a malonamide core. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-hydroxy-5-phenylphenyl)malonamide typically involves the reaction of malonyl chloride with 2-hydroxy-5-phenylphenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of N,N’-Bis(2-hydroxy-5-phenylphenyl)malonamide may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve the yield and purity of the product while reducing the reaction time and the amount of solvent used .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-hydroxy-5-phenylphenyl)malonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield quinones, while reduction can produce amines. Substitution reactions can yield a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

N,N’-Bis(2-hydroxy-5-phenylphenyl)malonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-hydroxy-5-phenylphenyl)malonamide involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, affecting their structure and function. The phenyl groups can interact with hydrophobic regions of proteins and other biomolecules, influencing their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

N,N’-Bis(2-hydroxy-5-phenylphenyl)malonamide can be compared with other similar compounds, such as:

The unique structure of N,N’-Bis(2-hydroxy-5-phenylphenyl)malonamide, with its combination of hydroxy and phenyl groups, imparts distinct properties that make it valuable for various applications in research and industry.

Properties

CAS No.

169797-51-7

Molecular Formula

C27H22N2O4

Molecular Weight

438.483

IUPAC Name

N,N/'-bis(2-hydroxy-5-phenylphenyl)propanediamide

InChI

InChI=1S/C27H22N2O4/c30-24-13-11-20(18-7-3-1-4-8-18)15-22(24)28-26(32)17-27(33)29-23-16-21(12-14-25(23)31)19-9-5-2-6-10-19/h1-16,30-31H,17H2,(H,28,32)(H,29,33)

InChI Key

ZOUCITBUVJNLQM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)NC(=O)CC(=O)NC3=C(C=CC(=C3)C4=CC=CC=C4)O

Origin of Product

United States

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